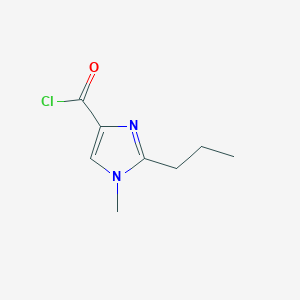
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a propyl group at the 2-position, and a carbonyl chloride group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Thionyl Chloride:
Nickel Catalysts: Employed in the cyclization of amido-nitriles.
Amines and Alcohols: Utilized in substitution reactions to form amides and esters.
Major Products Formed
Scientific Research Applications
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2-propyl-1H-imidazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 2-position.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride group.
Uniqueness
1-Methyl-2-propyl-1H-imidazole-4-carbonyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the propyl group at the 2-position and the carbonyl chloride group at the 4-position provides distinct chemical properties compared to other imidazole derivatives .
Properties
CAS No. |
700345-96-6 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-methyl-2-propylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-7-10-6(8(9)12)5-11(7)2/h5H,3-4H2,1-2H3 |
InChI Key |
KKAWRBHEOIQDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CN1C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















